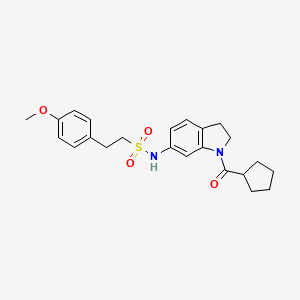
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(4-methoxyphenyl)ethanesulfonamide
Übersicht
Beschreibung
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(4-methoxyphenyl)ethanesulfonamide, also known as CpdA, is a synthetic compound that has been widely studied for its potential therapeutic applications. CpdA belongs to the class of compounds known as aryl hydrocarbon receptor (AhR) ligands, which have been shown to have anti-inflammatory and immunomodulatory effects.
Wirkmechanismus
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(4-methoxyphenyl)ethanesulfonamide acts as an AhR ligand, binding to the AhR receptor and activating downstream signaling pathways. The AhR receptor is a transcription factor that is involved in a variety of cellular processes, including immune regulation, carcinogenesis, and xenobiotic metabolism. Activation of the AhR pathway by N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(4-methoxyphenyl)ethanesulfonamide leads to the induction of a number of genes involved in anti-inflammatory and immunomodulatory responses.
Biochemical and Physiological Effects:
Studies have shown that N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(4-methoxyphenyl)ethanesulfonamide has a number of biochemical and physiological effects, including anti-inflammatory, immunomodulatory, and anti-tumor effects. N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(4-methoxyphenyl)ethanesulfonamide has been shown to inhibit the production of pro-inflammatory cytokines, reduce the activation of NF-κB, and increase the production of anti-inflammatory cytokines, such as IL-10. In addition, N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(4-methoxyphenyl)ethanesulfonamide has been shown to inhibit the growth of a number of tumor cell lines in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(4-methoxyphenyl)ethanesulfonamide in lab experiments is its high purity and well-characterized mechanism of action. N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(4-methoxyphenyl)ethanesulfonamide has been extensively studied and its effects on the AhR pathway are well understood. However, one limitation of using N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(4-methoxyphenyl)ethanesulfonamide is that it may have off-target effects on other pathways, which could complicate interpretation of experimental results.
Zukünftige Richtungen
There are a number of potential future directions for research on N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(4-methoxyphenyl)ethanesulfonamide. One area of interest is the development of more potent and selective AhR ligands, which could have improved therapeutic efficacy and reduced off-target effects. Another area of research is the potential use of N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(4-methoxyphenyl)ethanesulfonamide in combination with other anti-inflammatory or anti-tumor agents to enhance therapeutic efficacy. Finally, further studies are needed to better understand the long-term effects of N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(4-methoxyphenyl)ethanesulfonamide on the immune system and to identify potential safety concerns.
Wissenschaftliche Forschungsanwendungen
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(4-methoxyphenyl)ethanesulfonamide has been studied extensively for its potential therapeutic applications in a variety of disease states. One area of research has focused on the anti-inflammatory effects of N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(4-methoxyphenyl)ethanesulfonamide, which have been shown to be mediated through the AhR pathway. N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(4-methoxyphenyl)ethanesulfonamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the activation of NF-κB, a key transcription factor involved in the inflammatory response.
Eigenschaften
IUPAC Name |
N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-2-(4-methoxyphenyl)ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4S/c1-29-21-10-6-17(7-11-21)13-15-30(27,28)24-20-9-8-18-12-14-25(22(18)16-20)23(26)19-4-2-3-5-19/h6-11,16,19,24H,2-5,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFFDVYJGTIIJKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCS(=O)(=O)NC2=CC3=C(CCN3C(=O)C4CCCC4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(4-methoxyphenyl)ethanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(1,3-benzodioxol-5-yl)-2-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}pyridazin-3(2H)-one](/img/structure/B3205812.png)
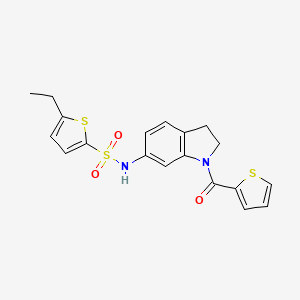
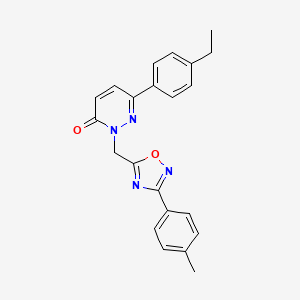
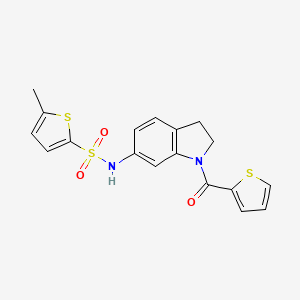
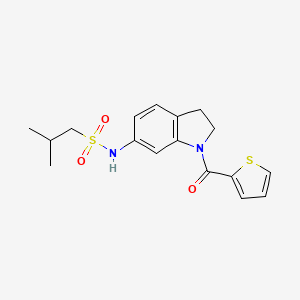
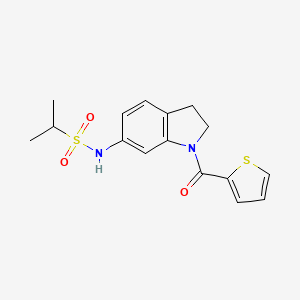
![N-(4-bromophenyl)-2-{[2-(1-naphthyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide](/img/structure/B3205856.png)

![1-(4-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-3-(phenylthio)propan-1-one](/img/structure/B3205867.png)
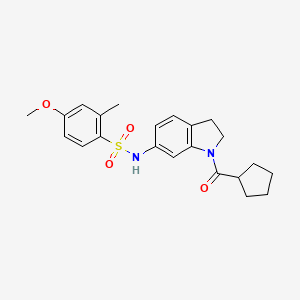

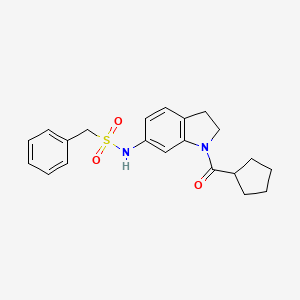
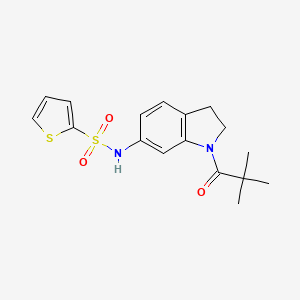
![N-(2-(7-methoxy-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)-2,2-diphenylacetamide](/img/structure/B3205916.png)